![molecular formula C7H15N3O B124462 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) CAS No. 145839-67-4](/img/structure/B124462.png)
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI), also known as TBE, is a bicyclic organic compound that has been widely used in scientific research due to its unique properties. TBE is a colorless, odorless, and water-soluble compound that has a molecular weight of 189.26 g/mol. TBE is commonly used as a catalyst, ligand, and chiral auxiliary in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) as a chiral ligand involves the formation of a complex with a metal catalyst. The chiral 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) ligand coordinates with the metal catalyst, forming a chiral center that can catalyze the reaction in a stereoselective manner. The chiral 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) ligand can also interact with the substrate, stabilizing the transition state and enhancing the selectivity of the reaction.
Biochemical and Physiological Effects
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has not been extensively studied for its biochemical and physiological effects. However, 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been reported to have low toxicity and is not expected to have significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has several advantages as a chiral ligand in asymmetric catalysis. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is readily available, easy to handle, and has a high affinity for metal catalysts. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is also highly effective in promoting stereoselective reactions. However, 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has some limitations as a chiral ligand. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is sensitive to air and moisture, and its effectiveness can be affected by impurities in the reaction mixture. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be expensive, limiting its use in large-scale reactions.
Orientations Futures
There are several future directions for the use of 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) in scientific research. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be further optimized as a chiral ligand for specific reactions. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be modified to improve its stability and effectiveness in complex reaction environments. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be used in the synthesis of new chiral compounds with potential biological activity. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can also be explored for its potential as a chiral resolving agent for complex mixtures.
Méthodes De Synthèse
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) can be synthesized by reacting 1,3-dimethyl-2-imidazolidinone with sodium azide and triethyl orthoformate in the presence of a catalytic amount of trifluoroacetic acid. The reaction takes place in dichloromethane at room temperature and yields 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) in high purity.
Applications De Recherche Scientifique
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been extensively used in scientific research as a chiral ligand in asymmetric catalysis. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has been shown to be an effective chiral auxiliary in various reactions such as aldol reactions, Michael additions, and Diels-Alder reactions. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) has also been used as a catalyst in the synthesis of chiral compounds such as amino acids, alcohols, and lactams. 1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) is also used as a chiral resolving agent for racemic mixtures.
Propriétés
Numéro CAS |
145839-67-4 |
|---|---|
Nom du produit |
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) |
Formule moléculaire |
C7H15N3O |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
2-(6,6-dimethyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethanol |
InChI |
InChI=1S/C7H15N3O/c1-7(2)9-5-8(3-4-11)6-10(7)9/h11H,3-6H2,1-2H3 |
Clé InChI |
CYQIWAUGWJECEZ-UHFFFAOYSA-N |
SMILES |
CC1(N2N1CN(C2)CCO)C |
SMILES canonique |
CC1(N2N1CN(C2)CCO)C |
Synonymes |
1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



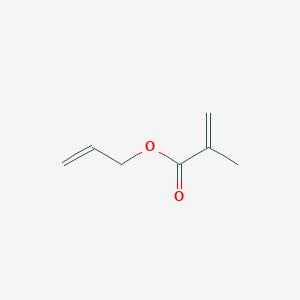
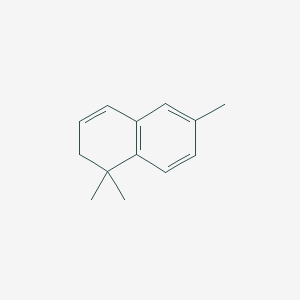
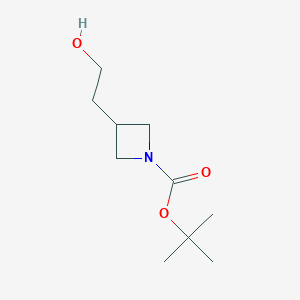

![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)
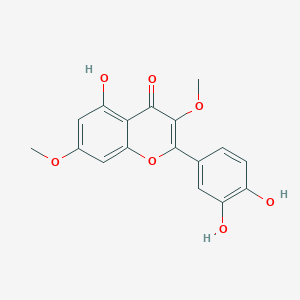
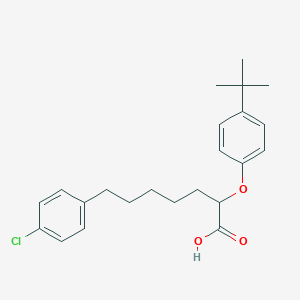
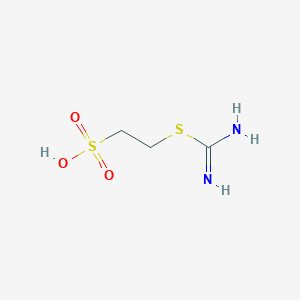
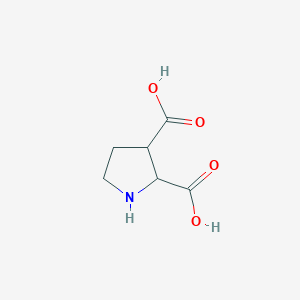
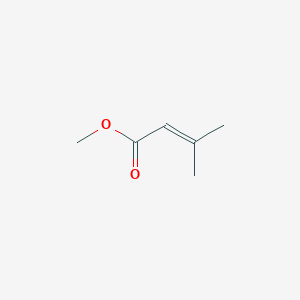
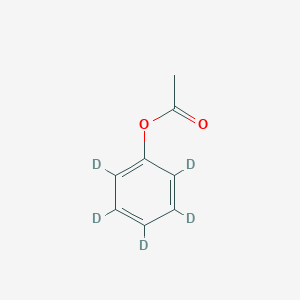
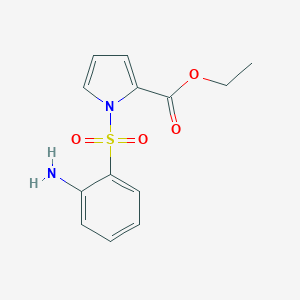
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)